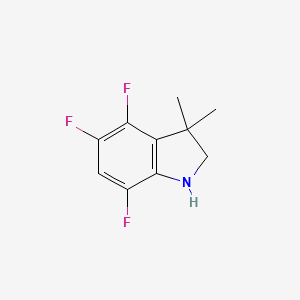
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with a methyl group at the 3-position and an ethylamine group at the 2-position. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of hydrazine with acetic acid to form acetylhydrazine. This intermediate then reacts with formamide to yield 3-methyl-1,2,4-triazole. The final step involves the alkylation of 3-methyl-1,2,4-triazole with ethylamine under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group or the ethylamine group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazoles.
科学研究应用
Chemistry
In synthetic chemistry, 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical frameworks.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound without the methyl and ethylamine substituents.
3-Methyl-1,2,4-triazole: Similar structure but lacks the ethylamine group.
2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine: Similar structure but without the methyl group.
Uniqueness
2-(3-Methyl-4H-1,2,4-triazol-4-yl)ethan-1-amine is unique due to the presence of both the methyl group and the ethylamine group, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding interactions and specificity in various applications, making it a valuable compound in research and industry.
属性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
2-(3-methyl-1,2,4-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-5-8-7-4-9(5)3-2-6/h4H,2-3,6H2,1H3 |
InChI 键 |
IIMUPZAEZQFHSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=CN1CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



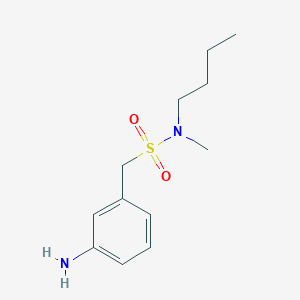
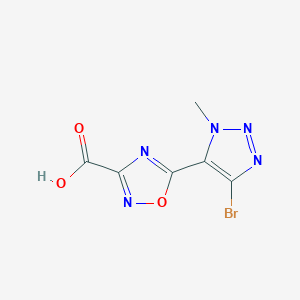
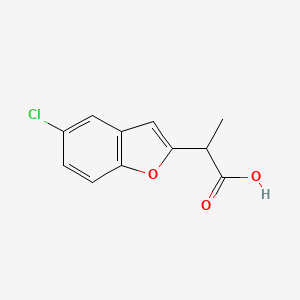

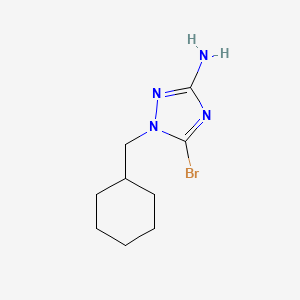
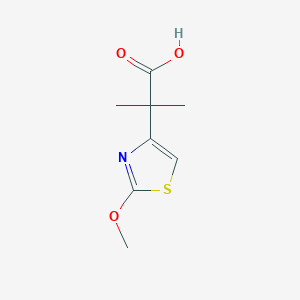
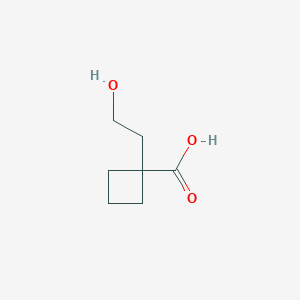
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
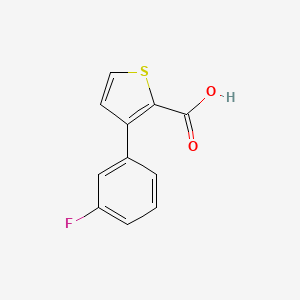
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)


